molecular formula C10H7NO2 B1331144 Isoquinoline-4-carboxylic acid CAS No. 7159-36-6

Isoquinoline-4-carboxylic acid

Cat. No. B1331144
CAS RN: 7159-36-6
M. Wt: 173.17 g/mol
InChI Key: MCVMLYSLPCECGO-UHFFFAOYSA-N
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Description

Isoquinoline-4-carboxylic acid is an important structure in synthetic medicinal chemistry . It has a wide biological range as a pharmacophore in medicinal chemistry . The compound’s structure consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine .


Synthesis Analysis

A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on spectro-analytical data . A series of quinoline-4-carboxylic acid linked COFs via the multicomponent one-pot in situ Doebner reaction has been reported .


Molecular Structure Analysis

The molecular structure of Isoquinoline-4-carboxylic acid consists of a benzene ring fused to a pyridine ring . The molecular formula is C10H7NO2 .


Chemical Reactions Analysis

Quinoline-4-carboxylic acid linked COFs have been synthesized via the multicomponent one-pot in situ Doebner reaction . These COFs are chemically stable and can highly promote one-pot cascade deacetalization–Knoevenagel condensation reaction in a heterogeneous way under solvent-free conditions .

Scientific Research Applications

Inhibitors of Alkaline Phosphatases

Isoquinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases. These enzymes are crucial in various biological processes, and their inhibition can be significant in treatments of diseases like cancer and hypophosphatasia .

Antibacterial Agents

Derivatives of isoquinoline, including isoquinoline-4-carboxylic acid, have shown significant antibacterial activity against a range of plant bacteria. This suggests potential for the development of new bactericides that are environmentally sustainable .

Synthesis of Biologically Active Compounds

Isoquinoline-4-carboxylic acid is used in the synthesis of biologically and pharmaceutically significant compounds. It serves as a building block for creating diverse molecules with potential therapeutic effects .

Medicinal Chemistry

The quinoline motif, which includes isoquinoline-4-carboxylic acid, is essential in several pharmacologically active heterocyclic compounds. These compounds have various applications in medicinal chemistry, indicating the importance of isoquinoline-4-carboxylic acid in drug development .

Industrial Chemistry Applications

Isoquinoline-4-carboxylic acid derivatives are also important in industrial chemistry due to their varied applications. The push for greener and more sustainable chemical processes has highlighted the significance of these compounds in developing eco-friendly industrial practices .

Mechanism of Action

Target of Action

Isoquinoline-4-carboxylic acid (IQ4CA) has been identified as a potent inhibitor of human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) . These enzymes play crucial roles in various biological processes, including bone mineralization, lipid metabolism, and gut health .

Mode of Action

It’s known that iq4ca interacts with these enzymes, inhibiting their activity . This interaction likely involves the formation of a complex between IQ4CA and the enzyme, which prevents the enzyme from catalyzing its usual reactions .

Biochemical Pathways

The inhibition of alkaline phosphatases by IQ4CA can affect several biochemical pathways. Alkaline phosphatases are involved in the hydrolysis of phosphate esters, playing a role in phosphate metabolism and signal transduction . By inhibiting these enzymes, IQ4CA can potentially disrupt these pathways, leading to various downstream effects.

Pharmacokinetics

The physicochemical properties of iq4ca suggest that it may have good bioavailability

Result of Action

The inhibition of alkaline phosphatases by IQ4CA can lead to various molecular and cellular effects. For instance, the inhibition of h-TNAP could affect bone mineralization, while the inhibition of h-IAP could impact lipid metabolism and gut health . The specific effects of iq4ca on cells and tissues would depend on the context, including the specific cell type and the presence of other signaling molecules .

Action Environment

The action of IQ4CA can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of IQ4CA, potentially influencing its interaction with its targets . Additionally, the presence of other molecules could affect the binding of IQ4CA to its targets or its metabolism

Future Directions

The development of robust and functional COFs materials for practical applications is a promising future direction . The construction of acid–base bifunctional covalent organic frameworks via Doebner reaction for catalysing cascade reaction is another potential future direction .

properties

IUPAC Name

isoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVMLYSLPCECGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332696
Record name Isoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-4-carboxylic acid

CAS RN

7159-36-6
Record name Isoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name isoquinoline-4-carboxylic acid
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Synthesis routes and methods

Procedure details

To a stirred solution of isoquinolin-4-carbonitrile (Intermediate-13) (3.0 g, 19.45 mmol) in EtOH (30 mL) was added KOH (20 g in 20 mL water) and the mixture was refluxed overnight. It was then cooled to RT and concentrated under reduced pressure. The aqueous layer was washed with Et2O and neutralized using 1N HCl. It was extracted with EtOAc and the organic layer was dried over Na2SO4, filtered, and concentrated to give the title compound (2 g, 59.3%) as an off white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
59.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different synthetic routes to obtain Isoquinoline-4-carboxylic acid derivatives?

A1: [, ] Researchers have developed novel synthetic approaches to obtain Isoquinoline-4-carboxylic acid derivatives. One method utilizes a formal [2 + 4] cycloaddition reaction between cyclopropylideneacetates and (diphenylmethylene)amine, resulting in the formation of dihydro-1-phenylisoquinoline-4-carboxylate and 1-phenylisoquinoline-4-carboxylate derivatives []. Another approach involves the reaction of a Michael adduct, formed between (diphenylmethylene)amine and a specific cyclopropylideneacetate, under basic conditions to produce 1-phenyl-2-aza-azulene-3a-carboxylate [].

Q2: Has Isoquinoline-4-carboxylic acid shown potential in medicinal chemistry?

A2: [, ] Yes, research suggests potential applications for Isoquinoline-4-carboxylic acid derivatives in medicinal chemistry. One study investigated small molecule inhibitors against Cobra venom cytotoxins (CTX), which cause severe tissue damage []. Through high-throughput virtual screening and molecular docking studies, 1-oxo-2H-isoquinoline-4-carboxylic acid was identified as a potential inhibitor, interacting with the antivenom binding site and functional loops of CTX []. Furthermore, Isoquinoline-4-carboxylic acid has been explored as a component of a brain-specific chemical delivery system for the antiretroviral drug Azidothymidine (AZT) []. A 1,2-dihydroisoquinoline targetor-based system demonstrated promising stability in acidic environments, potentially enhancing AZT delivery [].

Q3: How does the structure of Isoquinoline-4-carboxylic acid derivatives influence their properties and applications?

A3: [, ] The structure of Isoquinoline-4-carboxylic acid derivatives significantly influences their properties and potential applications. For instance, the presence of specific functional groups and their position on the Isoquinoline ring system can dictate binding affinities to biological targets, as observed in the study on CTX inhibitors []. Additionally, the oxidation state of the dihydroisoquinoline moiety in the AZT delivery system affected its stability and lipophilicity, crucial factors for its efficacy [].

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